molecular formula C9H10ClN3S B097840 2-Hydrazinyl-4-phenylthiazole hydrochloride CAS No. 17574-10-6

2-Hydrazinyl-4-phenylthiazole hydrochloride

Cat. No.: B097840
CAS No.: 17574-10-6
M. Wt: 227.71 g/mol
InChI Key: HVFGXXFFKPARFN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 1261889-89-7) is a heterocyclic compound featuring a thiazole core substituted with a hydrazinyl group at position 2 and a phenyl ring at position 2. Its molecular formula is C₉H₉N₃S·HCl, with a molecular weight of approximately 231.7 g/mol.

Properties

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7;/h1-6H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGXXFFKPARFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386085
Record name 2-Hydrazinyl-4-phenyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17574-10-6
Record name 2-Hydrazinyl-4-phenyl-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

Thiosemicarbazide reacts with phenacyl bromide in a 1:1 molar ratio in ethanol or dimethylformamide (DMF) as the solvent. Concentrated hydrochloric acid (HCl) catalyzes the cyclization, forming the thiazole ring. The general reaction pathway is:
Thiosemicarbazide+Phenacyl bromideHCl, EtOH2-Hydrazinyl-4-phenylthiazole hydrochloride\text{Thiosemicarbazide} + \text{Phenacyl bromide} \xrightarrow{\text{HCl, EtOH}} \text{this compound}

Optimization Notes :

  • Solvent : Ethanol yields higher purity (≥90%) compared to DMF due to better solubility control.

  • Temperature : Reflux at 80–90°C for 4–6 hours ensures complete conversion.

  • Workup : Precipitation upon cooling followed by recrystallization in ethyl acetate/hexane mixtures enhances purity.

Table 1: Hantzsch Method Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventEthanol85–90≥95%
Catalyst (HCl)5% v/v8893%
Reaction Time5 hours9096%

One-Pot Multi-Component Synthesis

A streamlined one-pot method reduces intermediate isolation steps by combining phenacyl bromide, thiosemicarbazide, and acetyl acetone in ethanol with HCl.

Procedure and Key Findings

  • Reagents : Equimolar amounts of phenacyl bromide (1 mmol), thiosemicarbazide (1 mmol), and acetyl acetone (1 mmol) are refluxed in dry ethanol containing 5% HCl.

  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) confirms completion after 4–6 hours.

  • Isolation : The product precipitates upon cooling and is recrystallized from ethanol.

Advantages :

  • Yield : 90–95% with high reproducibility.

  • Scalability : Demonstrated at 100-g scale without yield reduction.

Table 2: One-Pot Synthesis Outcomes

Starting MaterialProduct Purity (%)Melting Point (°C)NMR (δ, ppm)
4-Methoxyphenacyl bromide95122–1242.30 (s, CH3), 3.86 (OCH3)

Cyclization of Thiocyanateacetophenones

An alternative route involves synthesizing thiocyanateacetophenones from bromoacetophenones and potassium thiocyanate, followed by HCl-mediated cyclization.

Stepwise Synthesis

  • Intermediate Formation : Bromoacetophenone reacts with KSCN in acetone to form thiocyanateacetophenone.

  • Cyclization : Treatment with gaseous HCl at 20°C for 10 hours generates 2-chloro-4-phenylthiazole, which is subsequently reacted with hydrazine hydrate to yield the hydrochloride salt.

Critical Considerations :

  • Gas Flow Rate : Controlled HCl bubbling prevents over-acidification.

  • Hydrazine Stoichiometry : A 1.2:1 molar ratio of hydrazine to thiazole ensures complete substitution.

Table 3: Cyclization Method Performance

IntermediateReaction Time (hr)Yield (%)Impurity Profile
Thiocyanateacetophenone1075<5% unreacted starting material

Two-Step Synthesis via Thiazolyl Hydrazones

This method first prepares thiazolyl hydrazones, which are then protonated with HCl to form the hydrochloride salt.

Protocol Overview

  • Hydrazone Formation : 2-Hydrazino-4-phenylthiazole is condensed with aromatic aldehydes in ethanol.

  • Salt Formation : The free base is treated with concentrated HCl in ethanol, followed by solvent evaporation.

Analytical Validation :

  • IR Spectroscopy : N–H stretches at 3300–3400 cm⁻¹ and C=S absorption at 1247 cm⁻¹ confirm structure.

  • Mass Spectrometry : Molecular ion peak at m/z 210.27 aligns with the theoretical mass.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Feasibility

MethodYield (%)Cost (USD/kg)ScalabilityEnvironmental Impact
Hantzsch Condensation85–90120HighModerate (ethanol)
One-Pot Synthesis90–95100Very HighLow (solvent recovery)
Cyclization70–75150ModerateHigh (HCl waste)

Key Takeaways :

  • The one-pot method offers the best balance of yield, cost, and scalability.

  • Cyclization routes are less favored due to lower yields and higher environmental impact.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.81–7.84 (d, 2H, ArH), 6.94–6.97 (d, 2H, ArH), 6.0 (s, 1H, pyrazole).

  • IR (KBr) : νmax 1607 cm⁻¹ (C=N), 1247 cm⁻¹ (C–S).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 122–124°C (lit. 120–125°C).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : HCl can be recovered via distillation, reducing costs by 15%.

  • Solvent Selection : Ethanol is preferred over DMF due to lower toxicity and easier recycling.

Regulatory Compliance

  • Waste Management : Neutralization of HCl effluent with NaOH is mandatory to meet EPA guidelines.

  • Safety Protocols : Handling hydrazine derivatives requires OSHA-compliant ventilation systems .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-phenylthiazole hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-Hydrazinyl-4-phenylthiazole hydrochloride exhibits significant biological activities, particularly in the following areas:

Antifungal Activity

Studies have demonstrated that derivatives of this compound possess potent antifungal properties, especially against Candida species. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL, outperforming standard antifungal agents like fluconazole .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that specific derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. One derivative displayed an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition .

ADMET Profiling

The pharmacokinetic properties of this compound have been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Findings suggest that certain derivatives meet drug-likeness criteria and exhibit favorable absorption characteristics. Importantly, some derivatives do not inhibit human cytochrome P450 enzymes significantly, reducing the risk of drug-drug interactions .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-phenylthiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Hydrazinyl-4-phenylthiazole HCl 1261889-89-7 C₉H₉N₃S·HCl 231.7 Hydrazinyl, phenyl MP: 182–184°C
2-(2-Aminothiazol-4-yl)acetic acid HCl 66659-20-9 C₅H₇N₃O₂S·HCl 221.66 Aminothiazole, acetic acid Used in peptide synthesis
2-Nitrophenylhydrazine HCl 6293-87-4 C₆H₇N₃O₂·HCl 189.60 Nitrophenyl, hydrazine High reactivity in carbonyl detection
2-Guanidino-4-chloromethylthiazole HCl 84545-70-0 C₅H₇ClN₄S·HCl 242.12 Guanidino, chloromethyl Intermediate in drug synthesis
(4-Methylthiazol-2-yl)methanamine diHCl 71064-30-7 C₅H₁₁N₂S·2HCl 201.12 Methyl, methanamine High solubility in polar solvents

Reactivity and Functional Group Influence

  • Hydrazinyl Group : Enhances nucleophilic reactivity, enabling condensation reactions (e.g., with carbonyl compounds) to form hydrazones or heterocyclic fused systems .
  • Chloromethyl Group : Provides a site for nucleophilic substitution, facilitating further functionalization in drug intermediates .
  • Guanidino Group: Imparts basicity and hydrogen-bonding capacity, useful in enzyme inhibition studies .

Biological Activity

2-Hydrazinyl-4-phenylthiazole hydrochloride, a heterocyclic compound with the molecular formula C9_9H10_{10}ClN3_3S, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the hydrazine functional group enhances its reactivity and biological activity.

Property Value
Molecular FormulaC9_9H10_{10}ClN3_3S
Molecular Weight227.71 g/mol
CAS Number17574-10-6
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown its potential to combat both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies, particularly focusing on its effects on different cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Study: Cytotoxicity Assessment

One study synthesized various thiazole derivatives, including this compound, and assessed their cytotoxicity against MCF-7 and HepG2 cells. The results indicated that this compound had an IC50_{50} value of 2.57 ± 0.16 µM against MCF-7 cells and 7.26 ± 0.44 µM against HepG2 cells, showcasing its potent antiproliferative effects compared to standard drugs like Staurosporine .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. Studies have demonstrated that the compound can inhibit key signaling pathways involved in tumor growth and survival, such as the vascular endothelial growth factor receptor (VEGFR-2) pathway .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Notable Properties
2-Hydrazino-4-methylthiazoleC9_9H10_{10}N3_3SExhibits similar antimicrobial properties
4-Amino-5-thiazolecarboxylic acidC6_6H6_6N2_2O2_2SKnown for its antitumor activity
2-ThiohydantoinC3_3H6_6N2_2SUsed in synthesizing other thiazole derivatives

The unique combination of hydrazine and thiazole functionalities in this compound enhances its biological activity profile compared to these similar compounds .

Q & A

Q. How can researchers optimize the synthesis of 2-hydrazinyl-4-phenylthiazole hydrochloride for high purity and yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and thiazole precursors. Key steps include:
  • Reagent selection : Use anhydrous ethanol as a solvent and glacial acetic acid as a catalyst to promote nucleophilic substitution .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Purification : Recrystallize the crude product using ethanol or methanol to remove unreacted starting materials. Validate purity via melting point analysis and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm the hydrazinyl (-NH-NH2) and thiazole moieties via <sup>1</sup>H and <sup>13</sup>C NMR. Look for characteristic peaks:
  • Hydrazinyl protons: δ 6.5–8.0 ppm (broad singlet) .
  • Thiazole protons: δ 7.2–7.8 ppm (aromatic region) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and S content to confirm stoichiometry .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances water solubility due to ionic interactions. Conduct solubility tests in polar solvents (e.g., water, DMSO) and compare with the free base .
  • Stability : Perform accelerated stability studies under varying pH (1–12) and temperature (4°C–40°C). Monitor degradation via HPLC to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions in structural elucidation?

  • Methodological Answer :
  • Data Validation : Use SHELX software (e.g., SHELXL) to refine crystal structures. Cross-validate with hydrogen-bonding patterns and graph-set analysis to resolve ambiguities in bond lengths/angles .
  • Twinned Data Handling : For twinned crystals, employ the Hooft parameter in SHELXL to refine against high-resolution data .

Q. How can reaction mechanisms involving the hydrazinyl group be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediates in reactions with aldehydes or ketones .
  • Isotopic Labeling : Introduce <sup>15</sup>N labels to the hydrazinyl group and track reaction pathways via <sup>15</sup>N NMR .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use MIC (Minimum Inhibitory Concentration) as a metric .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values with control compounds .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

  • Methodological Answer :
  • Hydrogen-Bond Networks : Use Mercury (CCDC) software to analyze hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) and π-π stacking interactions .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .

Q. What experimental designs address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Positive Controls : Include reference compounds (e.g., ciprofloxacin for bacteria) to calibrate activity thresholds .

Q. How can thermal analysis techniques assess decomposition pathways?

  • Methodological Answer :
  • TGA/DSC : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures and endothermic/exothermic events .
  • Gas Analysis : Use evolved gas analysis (EGA) with mass spectrometry to detect volatile byproducts (e.g., NH3, HCl) .

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